5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound with the molecular formula C11H12N4S. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with trimethyl and methylsulfanyl substituents
Mechanism of Action
Target of Action
The primary targets of 5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile are currently unknown. The compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Based on its structural similarity to other pyrazolo[1,5-a]pyrimidines, it can be hypothesized that it may interact with its targets through a nucleophilic attack mechanism .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile .
Action Environment
Factors such as pH and temperature could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions may vary depending on the starting materials and desired yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfate ((CH3)2SO4).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.
Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Comparison with Similar Compounds
2,7,7-Trimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
2,7,7-Trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness: 5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5,6,7-trimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-6-7(2)13-10-9(5-12)11(16-4)14-15(10)8(6)3/h1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSBWIZXXOSYRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=N2)SC)C#N)N=C1C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321526 | |
Record name | 5,6,7-trimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601321526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820572 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866041-24-9 | |
Record name | 5,6,7-trimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601321526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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